molecular formula C11H14Cl2N2S B2620886 1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine dihydrochloride CAS No. 1052541-48-6

1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine dihydrochloride

Cat. No.: B2620886
CAS No.: 1052541-48-6
M. Wt: 277.21
InChI Key: YCACERWCQRGIMD-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a benzylamine core substituted with a 2-methyl-1,3-thiazole ring at the para position of the phenyl group, with two hydrochloride counterions.
Key Identifiers:

  • CAS: 1052541-48-6
  • Molecular Formula: C₁₁H₁₄Cl₂N₂S
  • Molecular Weight: 277.22 g/mol (calculated from formula)
  • Purity: ≥95% (commercial grade)
  • Commercial Availability: Listed by Santa Cruz Biotechnology (sc-333528) at $197–$399 per 250 mg–1 g .

Properties

IUPAC Name

[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S.2ClH/c1-8-13-11(7-14-8)10-4-2-9(6-12)3-5-10;;/h2-5,7H,6,12H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCACERWCQRGIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Scientific Research Applications

1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine dihydrochloride has several key applications:

Medicinal Chemistry

The compound serves as a crucial building block in the synthesis of novel pharmaceuticals. Its thiazole moiety is known to interact with biological targets, making it a candidate for drug development aimed at specific molecular pathways involved in diseases such as cancer and infections.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that a related thiazole compound had an IC₅₀ value of 1.61 µg/mL against A-431 cells, suggesting potent antitumor properties. The mechanism involves apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has shown promising antibacterial and antifungal activities. Studies revealed minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against bacterial strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Antitumor Study

A study conducted on structural modifications within thiazole derivatives showcased enhanced cytotoxicity against cancer cells. The methyl group on the phenyl ring was identified as a significant contributor to increased activity, supporting further exploration into this compound's therapeutic potential.

Antimicrobial Efficacy Investigation

Another investigation assessed various thiazole derivatives' antimicrobial properties. The results indicated that compounds with the thiazole moiety exhibited effective inhibition against multiple bacterial strains, reinforcing the need for continued research into their clinical applications.

Mechanism of Action

The mechanism of action of 1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine dihydrochloride involves its interaction with specific molecular targets. The thiazole ring in the compound is known to interact with enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Commercial Source/Purity
1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine dihydrochloride 1052541-48-6 C₁₁H₁₄Cl₂N₂S 277.22 2-Methylthiazole, benzylamine Santa Cruz Biotechnology (≥95%)
[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride - C₁₂H₁₇Cl₂N₃ 274.19 3,5-Dimethylpyrazole ChemSpider ID: 21326603
[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine hydrochloride - C₁₀H₁₀Cl₂N₂S 261.17 4-Chlorophenylthiazole PubChem CID: 2794737
[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanamine hydrochloride 858009-33-3 C₁₁H₁₄ClN₂OS 267.76 4-Methoxyphenylthiazole Echemi.com
[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]methanamine dihydrochloride 1209952-47-5 C₈H₁₅Cl₂N₃S 256.25 Pyrrolidinylthiazole Multiple suppliers
N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride 7771-09-7 C₅H₁₀Cl₂N₂S 201.12 N-Methylated amine Parchem Chemicals

Key Findings and Implications

  • Structural Flexibility : The central thiazole ring tolerates diverse substituents (e.g., methyl, chlorophenyl, methoxy), enabling fine-tuning of electronic and steric properties .
  • Amine Modifications : Primary amines (as in the target compound) offer higher reactivity for derivatization, while methylated amines may improve pharmacokinetic profiles .
  • Commercial Accessibility : The target compound is readily available, whereas analogs like the pyrrolidinyl derivative require specialized synthesis .

Biological Activity

1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₁₁H₁₄Cl₂N₂S
  • Molecular Weight : 215.14 g/mol
  • CAS Number : 886367-76-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with thiazole moieties often exhibit significant pharmacological effects, including:

  • Antitumor Activity : Thiazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, structural modifications in thiazole compounds can enhance their cytotoxicity against various cancer cell lines. A study demonstrated that thiazole-containing compounds could effectively reduce the viability of cancer cells through apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Similar compounds have been reported to possess antibacterial and antifungal activities. The presence of the thiazole ring is crucial for these effects, as it enhances the interaction with microbial targets .

Biological Activity Overview

Activity Type Description References
AntitumorInhibits proliferation of cancer cells; induces apoptosis
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; antifungal activity
NeuropharmacologicalPotential as a monoamine oxidase inhibitor (MAOI)

Antitumor Activity

In a study evaluating a series of thiazole derivatives, one compound demonstrated an IC₅₀ value of 1.61 µg/mL against A-431 cells, indicating potent cytotoxicity. The structure-activity relationship (SAR) analysis suggested that the methyl group on the phenyl ring significantly enhances the activity of these compounds .

Antimicrobial Efficacy

Another investigation into thiazole derivatives revealed that several compounds exhibited effective antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains such as Staphylococcus aureus and Escherichia coli . This highlights the therapeutic potential of thiazole derivatives in treating infections.

Q & A

Q. What are the recommended synthetic routes for 1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine dihydrochloride?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a thiazole intermediate can be functionalized via alkylation using reagents like 4-(chloromethyl)thiazole derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methanamine group . Subsequent treatment with HCl yields the dihydrochloride salt. Purification via recrystallization or chromatography ensures high purity (>95%) .

Q. How is structural confirmation of the compound achieved?

Structural characterization employs:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and amine protonation.
  • Mass spectrometry (MS) for molecular weight verification (e.g., 227.15 g/mol for related thiazole derivatives) .
  • X-ray diffraction (XRD) for crystalline structure elucidation, particularly to resolve dihydrochloride salt formation .

Q. What are the key physicochemical properties of this compound?

  • Molecular formula : C₁₁H₁₄Cl₂N₂S (exact mass varies slightly based on substituents) .
  • Solubility : Highly soluble in polar solvents (e.g., water, methanol) due to the dihydrochloride salt form .
  • Stability : Store at 2–8°C in airtight, light-protected containers to prevent degradation .

Q. What safety protocols are critical during handling?

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of particulate matter.
  • In case of spills, neutralize with inert adsorbents and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods optimize synthetic routes for this compound?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., ICReDD’s workflow) predict feasible intermediates and transition states, reducing trial-and-error experimentation. Machine learning models trained on reaction databases (e.g., Reaxys) prioritize high-yield conditions .

Q. What mechanistic insights exist for its reactivity in alkylation or ring-closure reactions?

The thiazole ring’s electron-deficient nature facilitates nucleophilic attack at the methylene position. Protonation of the methanamine group enhances electrophilicity, enabling participation in Mannich reactions or cyclization to form heterocyclic derivatives . Kinetic studies (e.g., monitoring by HPLC) can quantify reaction rates under varying pH/temperature .

Q. How can analytical challenges like impurity profiling be addressed?

  • HPLC-MS : Detect and quantify byproducts (e.g., unreacted chloromethyl intermediates) using C18 columns and acetonitrile/water gradients .
  • Ion chromatography : Monitor chloride counterion stoichiometry to confirm dihydrochloride formation .

Q. How does environmental stability (pH, temperature) impact experimental design?

  • pH-dependent degradation : The compound may hydrolyze in alkaline conditions (>pH 9), requiring buffered solutions (pH 4–6) for long-term stability .
  • Thermal stability : TGA/DSC analysis reveals decomposition thresholds (e.g., >150°C), guiding reaction temperature limits .

Q. What comparative studies differentiate this compound from structural analogs?

  • Biological activity : Compare receptor binding affinity (e.g., via SPR or radioligand assays) against analogs like 4-phenylthiazolemethanamine .
  • Synthetic versatility : Evaluate reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) relative to brominated or iodinated thiazoles .

Q. How can its interactions with biological receptors be systematically studied?

  • Molecular docking : Simulate binding to target proteins (e.g., GPCRs) using software like AutoDock Vina.
  • In vitro assays : Measure cAMP inhibition or calcium flux in cell lines expressing receptors of interest .
  • Metabolic stability : Use liver microsomes to assess cytochrome P450-mediated degradation .

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